Cas no 2138437-46-2 (5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine)
5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine
- EN300-1110917
- 2138437-46-2
- 5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine
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- Inchi: 1S/C6H9BrN4O/c1-2-3-12-4-11-5(7)9-6(8)10-11/h2H,1,3-4H2,(H2,8,10)
- InChI Key: IYZKEKIMPYVTRS-UHFFFAOYSA-N
- SMILES: BrC1=NC(N)=NN1COCC=C
Computed Properties
- Exact Mass: 231.99597g/mol
- Monoisotopic Mass: 231.99597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66Ų
5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110917-0.05g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1110917-0.1g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1110917-0.25g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1110917-0.5g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1110917-1.0g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 1g |
$1500.0 | 2023-06-10 | ||
| Enamine | EN300-1110917-2.5g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1110917-5.0g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 5g |
$4349.0 | 2023-06-10 | ||
| Enamine | EN300-1110917-10.0g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 10g |
$6450.0 | 2023-06-10 | ||
| Enamine | EN300-1110917-1g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1110917-5g |
5-bromo-1-[(prop-2-en-1-yloxy)methyl]-1H-1,2,4-triazol-3-amine |
2138437-46-2 | 95% | 5g |
$3273.0 | 2023-10-27 |
5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine
Research Briefing on 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine (CAS: 2138437-46-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 1,2,4-triazole derivatives as versatile scaffolds for drug discovery. Among these, 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine (CAS: 2138437-46-2) has emerged as a compound of interest due to its unique structural features and potential pharmacological applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The synthesis of 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine involves a multi-step process that includes the bromination of the triazole core followed by the introduction of the allyloxymethyl group. Recent studies have optimized this synthesis to improve yield and purity, with particular attention to the regioselectivity of the bromination step. The compound's structural characterization has been confirmed using NMR spectroscopy and mass spectrometry, ensuring its identity and purity for subsequent biological evaluations.
In vitro studies have demonstrated that 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine exhibits moderate inhibitory activity against a range of enzymes, including kinases and proteases, which are often targeted in cancer and inflammatory diseases. The presence of the bromine atom and the allyloxymethyl group is believed to enhance the compound's binding affinity to these enzymes, as suggested by molecular docking simulations. These findings position the compound as a promising lead for further optimization and development.
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. Preliminary data from cell-based assays indicate that the compound can induce apoptosis in cancer cell lines while showing minimal cytotoxicity to normal cells. This selective activity underscores its potential as a targeted therapeutic agent, although additional studies are needed to elucidate its full pharmacological profile.
Despite these promising results, challenges remain in the development of 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine as a drug candidate. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical testing. Collaborative efforts between academic and industrial researchers are essential to advance this compound through the drug development pipeline.
In conclusion, 5-bromo-1-(prop-2-en-1-yloxy)methyl-1H-1,2,4-triazol-3-amine represents a valuable addition to the arsenal of 1,2,4-triazole-based compounds under investigation for therapeutic applications. Its unique structural attributes and preliminary biological activities warrant continued exploration, with the ultimate goal of translating these findings into clinically relevant treatments. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in animal models of disease.
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